N-(2-Methylpyridin-3-yl)formamide
Description
N-(2-Methylpyridin-3-yl)formamide is a pyridine derivative featuring a formamide (–NHCHO) group attached to the 3-position of a 2-methylpyridine ring. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules. Its structure combines the aromatic pyridine moiety, which confers rigidity and hydrogen-bonding capabilities, with a formamide group that enhances solubility and participates in intermolecular interactions.
Properties
CAS No. |
116286-64-7 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-(2-methylpyridin-3-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-5H,1H3,(H,9,10) |
InChI Key |
HUTQCQFSEXFITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NC=O |
Canonical SMILES |
CC1=C(C=CC=N1)NC=O |
Synonyms |
Formamide, N-(2-methyl-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The position and nature of substituents on the pyridine ring significantly influence chemical reactivity, solubility, and biological activity. Key comparisons include:
N-(3-Formyl-5-methylpyridin-2-yl)pivalamide () :
This compound features a pivalamide (–NHC(O)C(CH₃)₃) group at the 2-position and a formyl group at the 3-position. The bulky pivalamide group reduces solubility compared to the formamide group in the target compound, while the formyl group increases electrophilicity, making it reactive in nucleophilic additions .N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide () :
Substitution with a methoxy (–OCH₃) group at the 2-position enhances electron-donating effects, stabilizing the pyridine ring. The combination of methoxy and formyl groups creates distinct electronic environments compared to the 2-methyl and formamide groups in the target compound .N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide () :
The trimethylsilyl (–Si(CH₃)₃) group introduces steric hindrance and lipophilicity, contrasting with the smaller methyl group in the target compound. Such modifications are often employed to tune membrane permeability in drug design .
Table 1: Substituent Effects on Pyridine Derivatives
| Compound | Substituents (Position) | Key Functional Groups | Implications |
|---|---|---|---|
| N-(2-Methylpyridin-3-yl)formamide | Methyl (2), Formamide (3) | –CH₃, –NHCHO | Balanced solubility and reactivity |
| N-(3-Formyl-5-methylpyridin-2-yl)pivalamide | Methyl (5), Pivalamide (2), Formyl (3) | –C(CH₃)₃, –CHO | High steric bulk, electrophilic |
| N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide | Methoxy (2), Pivalamide (3), Formyl (4) | –OCH₃, –C(CH₃)₃, –CHO | Electron-rich ring, low solubility |
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